molecular formula C15H13N3O5 B3987334 N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide

N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide

Cat. No. B3987334
M. Wt: 315.28 g/mol
InChI Key: DYZLTCFNAHWUMS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide, also known as MAFP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been extensively studied for its role in modulating the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, mood, and appetite.

Mechanism of Action

N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide works by binding to the active site of FAAH, a serine hydrolase enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH activity, this compound increases the levels of these endocannabinoids, leading to increased cannabinoid receptor signaling and modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its inhibition of FAAH activity and subsequent modulation of the endocannabinoid system. Studies have shown that this compound can reduce pain and inflammation in animal models, and can also modulate anxiety and depression-like behaviors. Additionally, this compound has been shown to have neuroprotective effects, including the ability to protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide in lab experiments is its potency and specificity as a FAAH inhibitor. This compound has been shown to be highly effective at inhibiting FAAH activity, even at low concentrations. Additionally, this compound has been widely used in both in vitro and in vivo experiments, making it a versatile tool for studying the endocannabinoid system.
One limitation of using this compound is its potential for off-target effects. While this compound is highly specific for FAAH, it may also interact with other enzymes or receptors in the body, leading to unintended effects. Additionally, this compound may have limited utility in studying the effects of endocannabinoids that are not metabolized by FAAH.

Future Directions

There are many potential future directions for research on N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide and its role in the endocannabinoid system. One area of interest is the development of more potent and selective FAAH inhibitors, which could have therapeutic potential for a wide range of conditions. Additionally, further research is needed to fully understand the physiological effects of this compound and its potential for clinical use. Finally, the use of this compound in combination with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs), may have synergistic effects on pain and inflammation.

Scientific Research Applications

N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to inhibit FAAH activity, leading to an increase in endocannabinoid levels in the body. This increase in endocannabinoid signaling has been implicated in the modulation of pain, inflammation, anxiety, and depression.

properties

IUPAC Name

N-[(E)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-16-14(19)12(17-15(20)13-3-2-8-23-13)9-10-4-6-11(7-5-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZLTCFNAHWUMS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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